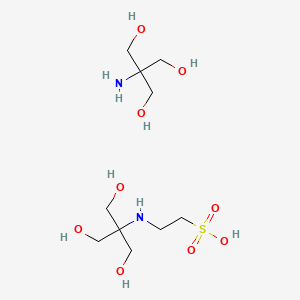

Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, mixt. with 2-amino-2-(hydroxymethyl)-1,3-propanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, mixt. with 2-amino-2-(hydroxymethyl)-1,3-propanediol” is a term used to describe a combination of two or more substances that retain their individual chemical identities. Unlike compounds, the components of a mixture are not chemically bonded and can be separated by physical means. Mixtures can be homogeneous, where the components are uniformly distributed, or heterogeneous, where the components are not uniformly distributed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of a mixture involves physically combining two or more substances without any chemical reaction. For example, mixing iron filings and sulfur powder results in a mixture where both components retain their individual properties .

Industrial Production Methods

In industrial settings, mixtures are often prepared using mechanical mixing techniques. These can include stirring, shaking, or using specialized equipment like blenders and mixers to ensure uniform distribution of the components .

Chemical Reactions Analysis

Types of Reactions

Mixtures themselves do not undergo chemical reactions as a whole. the individual components of a mixture can participate in various chemical reactions such as oxidation, reduction, and substitution. For example, if a mixture contains an oxidizable substance, it can undergo oxidation under appropriate conditions .

Common Reagents and Conditions

The reagents and conditions for reactions involving mixtures depend on the individual components. For instance, if a mixture contains an acid and a base, they can react to form a salt and water under standard conditions .

Major Products Formed

The major products formed from reactions involving mixtures depend on the specific components and the type of reaction. For example, a mixture of iron and sulfur can react under heat to form iron sulfide .

Scientific Research Applications

Chemistry

In chemistry, mixtures are used to study the properties of individual components and their interactions. They are also used in chromatography for separating and analyzing complex mixtures .

Biology

In biology, mixtures are used in various assays and experiments to study the effects of different substances on biological systems. For example, mixtures of enzymes and substrates are used to study enzyme kinetics .

Medicine

In medicine, mixtures are used in formulations of drugs and vaccines. For example, a mixture of different antigens can be used to create a multivalent vaccine .

Industry

In industry, mixtures are used in the production of various products such as paints, adhesives, and food products. The properties of the final product can be tailored by adjusting the proportions of the components in the mixture .

Mechanism of Action

The mechanism of action of a mixture depends on the individual components and their interactions. For example, in a mixture of an enzyme and a substrate, the enzyme catalyzes the conversion of the substrate to a product through a series of biochemical reactions . The molecular targets and pathways involved depend on the specific components and their biological activities .

Comparison with Similar Compounds

Similar Compounds

Compounds: Substances formed by chemically combining two or more elements.

Alloys: Homogeneous mixtures of metals, such as steel (iron and carbon) and brass (copper and zinc).

Uniqueness

The uniqueness of a mixture lies in its ability to retain the individual properties of its components. Unlike compounds, mixtures can be easily separated into their individual components by physical means such as filtration, distillation, or chromatography .

Properties

CAS No. |

77044-70-3 |

|---|---|

Molecular Formula |

C10H26N2O9S |

Molecular Weight |

350.39 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C6H15NO6S.C4H11NO3/c8-3-6(4-9,5-10)7-1-2-14(11,12)13;5-4(1-6,2-7)3-8/h7-10H,1-5H2,(H,11,12,13);6-8H,1-3,5H2 |

InChI Key |

WGHXGMXQBMKJQR-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)O)NC(CO)(CO)CO.C(C(CO)(CO)N)O |

Canonical SMILES |

C(CS(=O)(=O)O)NC(CO)(CO)CO.C(C(CO)(CO)N)O |

Synonyms |

TEST mixture |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

![(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1206234.png)

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)